![molecular formula C19H22N8O B5643543 4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5643543.png)
4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole" involves multi-step chemical reactions, starting from specific precursors such as Schiff's bases, carbohydrazides, and various carboxylic acids, leading to the formation of complex heterocyclic structures. These processes often utilize catalysts and undergo conditions optimized for yield and selectivity (Bassyouni et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by the presence of multiple heterocyclic rings, including pyrazole, triazole, and oxadiazole moieties. These structures are confirmed using various spectroscopic techniques, such as NMR, FT-IR, and mass spectrometry, providing insights into the compound's electronic and spatial configuration (Kayukova et al., 2018).
Chemical Reactions and Properties
These compounds participate in diverse chemical reactions, exhibiting reactivity patterns typical of their functional groups. For instance, the Boulton–Katritzky rearrangement can transform oxadiazoles into pyrazolines or pyrazoles under specific conditions, highlighting the dynamic chemical behavior of these molecules (Kayukova et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in various environments. These properties are often investigated through X-ray crystallography and thermal analysis, providing detailed information on molecular packing, intermolecular interactions, and stability (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and susceptibility to transformations, are essential for applications in synthesis and material science. Studies often focus on the reactivity of specific functional groups, the compound's behavior under physiological conditions, and its interaction with biological molecules (Jones et al., 2006).
properties
IUPAC Name |
4-[[3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c1-25-17(13-27-10-4-8-20-27)21-22-19(25)15-6-3-9-26(12-15)11-14-5-2-7-16-18(14)24-28-23-16/h2,4-5,7-8,10,15H,3,6,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCQOUUKWWEUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)CC3=CC=CC4=NON=C43)CN5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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